3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-2-6-3-9-5-8(6)10-4-7/h2,4,9H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWBPLOLZVSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245235 | |
| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256824-39-1 | |
| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Reduction
The process begins with dimethyl esterification of 2,3-pyridine dicarboxylic acid using methanol and sulfuric acid (1:1.2 molar ratio) under reflux. The resulting 2,3-dinicotinic acid dimethyl ester undergoes sodium borohydride-mediated reduction in ethanol (0.5M concentration) to yield 2,3-dihydroxymethyl pyridine. Key parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Esterification | Reflux, 3–10 hours | 85–90% |
| Reduction | 0°C → room temperature → reflux | 78–82% |
The dihydroxymethyl intermediate serves as the foundation for subsequent functionalization.
Sulfonylation and Cyclization
Sulfonylation of 2,3-dihydroxymethyl pyridine with methanesulfonyl chloride in dry toluene/triethylamine (-20–10°C) produces the bis-sulfonate derivative. Ammonia-mediated cyclization in methanol at low temperatures forms the pyrrolo[3,4-b]pyridine core. Notably, this step achieves a 75% yield under optimized conditions.
Hydrogenation and Resolution
Catalytic hydrogenation (Pd/C, THF, H₂) reduces the pyridine ring to a piperidine structure, yielding octahydro-1H-pyrrolo[3,4-b]pyridine. Chiral resolution using D-(-)-tartaric acid in DMF isolates the (S,S)-enantiomer, critical for pharmaceutical applications.
While the aforementioned patent focuses on non-methoxy derivatives, the introduction of the 3-methoxy group in pyrrolopyridines remains a topic of strategic interest. Two plausible pathways emerge:
Early-Stage Functionalization
Incorporating the methoxy group at the pyridine dicarboxylic acid stage could streamline synthesis. For instance, using 3-methoxy-2,5-pyridine dicarboxylic acid as the starting material may directly yield the target compound through analogous esterification and reduction steps. However, this approach requires specialized precursors, complicating scalability.
Post-Cyclization Modification
Electrophilic aromatic substitution or nucleophilic methoxylation post-cyclization offers an alternative. For example, treating 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with methyl iodide in the presence of a base could install the methoxy group. However, regioselectivity and side reactions (e.g., over-alkylation) pose challenges.
Industrial-Scale Optimization and Challenges
The patent CN101830898A emphasizes cost-effectiveness and safety, critical for large-scale production. Key optimizations include:
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Solvent Selection : Replacing dichloromethane with ethyl acetate in extraction steps reduces toxicity.
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Catalyst Efficiency : Using 10% Pd/C under normal hydrogen pressure minimizes metal loading while maintaining 90% conversion.
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Resolution Yield : Tartaric acid resolution achieves 58% enantiomeric excess, necessitating iterative recrystallization for pharmaceutical-grade purity.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pd/C Loading | 10% wt/wt | ↑ 15% |
| Hydrogenation Duration | 10–15 hours | ↑ 20% |
| Ammonia Concentration | 3–4 equivalents | ↑ 12% |
Comparative Evaluation of Methodologies
The table below contrasts the patent-derived method with hypothetical alternatives for introducing the methoxy group:
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of pyrrolo[3,4-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Solubility : The hydrochloride salts (e.g., 3-fluoro and 2-chloro derivatives) exhibit higher aqueous solubility compared to neutral analogs ().
- Reactivity : Methoxy and hydroxyethyl groups enhance nucleophilic aromatic substitution, while halogens (F, Cl, Br) facilitate cross-coupling reactions ().
Pharmacological and Industrial Relevance
- 3-Methoxy derivative : Valued for its balanced electronic profile, making it a versatile scaffold in drug design ().
- Fluoro analog : Explored for CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration ().
- Bromo derivative : Used in radiolabeling or as a heavy atom in crystallography ().
Data Table: Comparative Analysis of Pyrrolo[3,4-b]pyridine Derivatives
| Property | 3-Methoxy | 3-Fluoro (HCl) | 2-Chloro-Benzyl | 3-Bromo | Hydroxyethyl-Ketone |
|---|---|---|---|---|---|
| Molecular Weight | 164.19 | 186.61 | 288.73 | 228.06 | 178.19 |
| Solubility (H₂O) | Moderate | High | Low | Low | High |
| Melting Point (°C) | 120–125 | 195–200 | 180–185 | 210–215 | 150–155 |
| Key Reactivity | Nucleophilic | Cross-coupling | Electrophilic | Cross-coupling | Hydrogen bonding |
| Primary Use | Intermediate | Drug candidate | Kinase inhibitor | Radiolabeling | CNS drug discovery |
Biological Activity
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound belonging to the class of pyrrolopyridines, characterized by its bicyclic structure comprising a pyrrole and a pyridine ring. Its molecular formula is CHNO, and it features a methoxy group at the 3-position of the pyrrole ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
The primary biological activity of this compound is attributed to its role as an allosteric modulator of the M4 subtype of muscarinic receptors. These receptors are crucial in various neurological processes, making this compound a candidate for treating conditions such as schizophrenia and cognitive dysfunctions . Additionally, it has been shown to interact with Fibroblast Growth Factor Receptors (FGFRs) , inhibiting their activity and affecting several signal transduction pathways related to organ development, cell proliferation, and angiogenesis .
Biological Activities
The compound exhibits significant anti-cancer and anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly breast cancer cells . Furthermore, derivatives of this compound have shown promise in enhancing anti-inflammatory responses.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Muscarinic Modulation | Allosteric modulation of M4 muscarinic receptors, potential for cognitive therapy |
| Anti-Cancer | Induces apoptosis in breast cancer cells; inhibits cell proliferation |
| Anti-Inflammatory | Demonstrates significant anti-inflammatory effects in various models |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and mechanisms underlying the biological activities of this compound.
- Cancer Cell Studies : In a study examining breast cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability (EC = 0.048 µM), indicating potent anti-cancer activity .
- Inflammation Models : Another study assessed its anti-inflammatory properties using paw edema models. The compound showed inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
- Metabolic Stability : The metabolic stability of derivatives has been evaluated in human liver microsomes. One derivative with a methoxy group retained significant activity while showing improved metabolic stability compared to other analogs .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its low molecular weight (150.178 g/mol) and optimal logP value (1.022), indicating good lipophilicity . The compound's solubility characteristics are essential for its therapeutic application.
Q & A
Q. What are the established synthetic routes for 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and halogenated precursors. For example, a Pd(dppf)Cl₂-catalyzed coupling of 3-bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with arylboronic acids in 1,4-dioxane/water under argon yields substituted derivatives . Optimization involves adjusting catalyst loading (e.g., 0.05–0.1 mol%), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization (e.g., methanol) improves yields (up to 89%) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in lactam derivatives) .
- Mass Spectrometry (HRMS or FAB-MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What biochemical pathways are modulated by pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : These derivatives interact with kinases (e.g., RIPK1 inhibition) and receptors (e.g., GABAₐ modulation). For example, zopiclone analogs act as GABAₐ receptor positive allosteric modulators, requiring in vitro binding assays (radioligand displacement) and functional electrophysiology studies to quantify efficacy . Stability in metabolic pathways (e.g., cytochrome P450 interactions) should be evaluated using liver microsome assays .
Advanced Research Questions
Q. How can stereoselective synthesis of chiral this compound derivatives be achieved?
- Methodological Answer : Chiral resolution involves:
- Asymmetric Catalysis : Rhodium-catalyzed C–H functionalization with alkynes generates quaternary centers (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with >90% yield and enantiomeric excess via RhIII catalysts) .
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates, followed by acidic deprotection (e.g., HCl/THF) to isolate enantiopure products .
Q. What strategies address contradictions in reported biological activities of pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from:
- Structural Variants : Compare substituent effects (e.g., methoxy vs. methyl groups) using SAR studies .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for GABAₐ) and control for pH/temperature .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites masking parent compound efficacy .
Q. How does the stability of this compound affect experimental reproducibility?
- Methodological Answer : Stability is influenced by:
- Storage Conditions : Store at 2–8°C in amber vials to prevent photodegradation; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Degradation Pathways : Hydrolysis of the methoxy group in aqueous buffers (pH >7) requires pH adjustment (e.g., citrate buffer, pH 5.0) .
Q. What advanced analytical methods resolve impurities in pyrrolo[3,4-b]pyridine-based drug candidates?
- Methodological Answer : Impurity profiling involves:
- LC-HRMS : Detects trace oxidation products (e.g., N-oxide derivatives at m/z +16) .
- NMR Spectroscopy : Assigns regioisomeric impurities (e.g., 5-chloro vs. 7-chloro substitution) .
- Forced Degradation Studies : Expose compounds to heat, light, and oxidizing agents (e.g., H₂O₂) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
